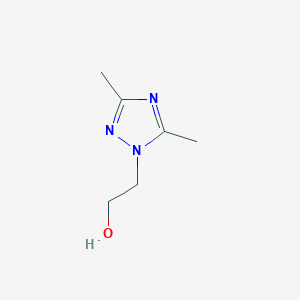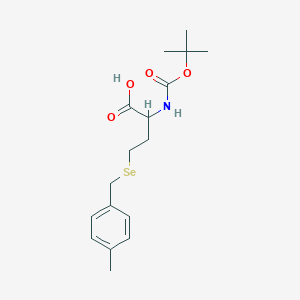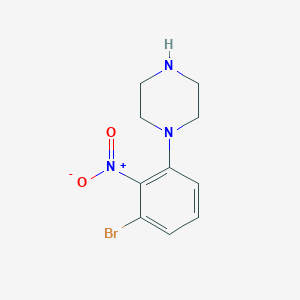
2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside
Übersicht
Beschreibung
2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside is a useful research compound. Its molecular formula is C32H43NO15 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of synthetic mucin fragments, which are crucial for understanding and mimicking the structure and function of natural mucins. Mucins play vital roles in cellular communication, pathogen interaction, and the formation of protective mucus barriers (Thomas, Rutan, Abbas, & Matta, 1989).
- It's instrumental in the synthesis of various carbohydrate structures, including trisaccharides and tetrasaccharides, which are essential for studying carbohydrate-based interactions in biological systems (Krajewski, Gluziński, Jarosz, Zamojski, Bleidelis, Mishnyov, & Ķemme, 1985).
Advanced Carbohydrate Chemistry
- Researchers have employed this compound in advanced carbohydrate chemistry to create intricate structures like 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose. These structures are vital for exploring biological recognition processes and potential therapeutic applications (Abbas, Piskorz, & Matta, 1987).
- The compound's role in generating disaccharide and trisaccharide derivatives highlights its importance in studying glycosidic bond formation and carbohydrate-protein interactions, which are key in many biological processes (Rana & Matta, 1983).
Contributions to Glycoscience
- The synthesis of complex glycan structures using this compound aids in the understanding of glycan function in health and disease. Glycans are involved in various biological processes, including cell signaling and immune response (Hoogendorp, Kok, & Romers, 1983).
- Its application in creating synthetic analogs of biological molecules extends to the study of carbohydrate-based vaccines and therapeutics, which are increasingly important in the field of medicinal chemistry (Sarkar, Jain, & Matta, 1990).
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,7R,7aR)-7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO15/c1-16(34)33-24-27-26(47-32(6,7)48-27)23(45-30(24)40-13-21-11-9-8-10-12-21)15-41-31-29(44-20(5)38)28(43-19(4)37)25(42-18(3)36)22(46-31)14-39-17(2)35/h8-12,22-31H,13-15H2,1-7H3,(H,33,34)/t22-,23-,24-,25+,26+,27-,28+,29-,30?,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNIIAFRXZMEA-CPJHORHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2C(C(OC1OCC3=CC=CC=C3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]2[C@H]([C@H](OC1OCC3=CC=CC=C3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)


methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)



![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)


![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)